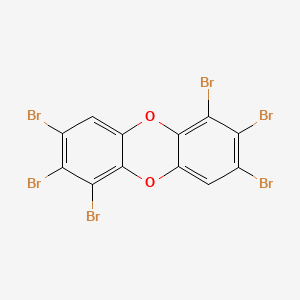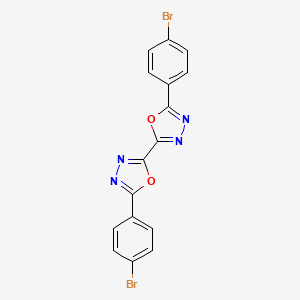
2,2'-Bi-1,3,4-oxadiazole, 5,5'-bis(4-bromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- is a compound belonging to the oxadiazole family, which is known for its diverse applications in various fields such as materials science, medicinal chemistry, and organic synthesis. The compound features a bi-oxadiazole core with bromophenyl substituents, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The oxadiazole core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .
Wissenschaftliche Forschungsanwendungen
2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer activities.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and polymers.
Wirkmechanismus
The mechanism by which 2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-methylphenyl)-
- 2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-chlorophenyl)-
- 2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-nitrophenyl)-
Uniqueness
2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- is unique due to the presence of bromine atoms, which can significantly influence its reactivity and electronic propertiesAdditionally, the compound’s electronic properties make it suitable for applications in materials science and organic electronics .
Eigenschaften
CAS-Nummer |
110379-83-4 |
|---|---|
Molekularformel |
C16H8Br2N4O2 |
Molekulargewicht |
448.07 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-5-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H8Br2N4O2/c17-11-5-1-9(2-6-11)13-19-21-15(23-13)16-22-20-14(24-16)10-3-7-12(18)8-4-10/h1-8H |
InChI-Schlüssel |
XHDJPZOAYSGXGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=NN=C(O3)C4=CC=C(C=C4)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


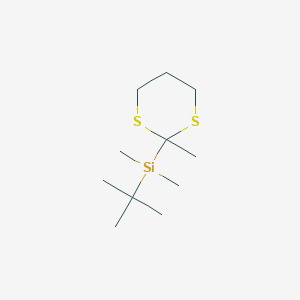
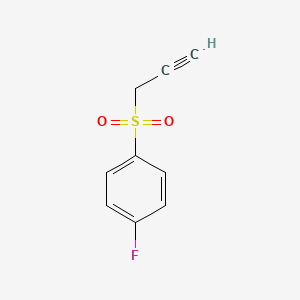
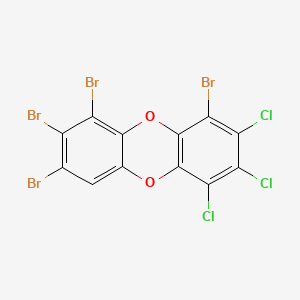
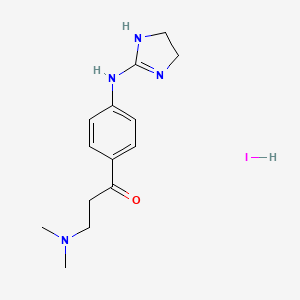
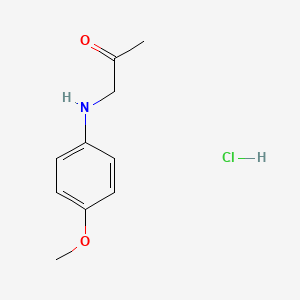
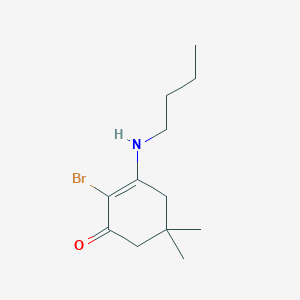
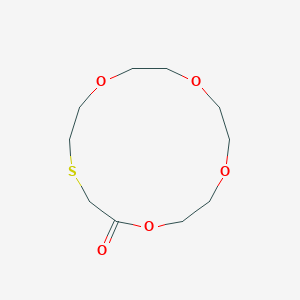

![N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B14334264.png)
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate](/img/structure/B14334266.png)
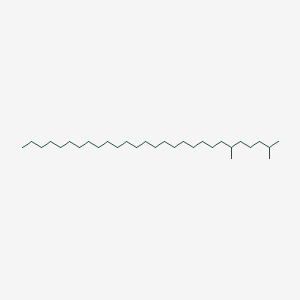
![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)
